5-Allyl-5-butylbarbituric acid
Description
Historical Trajectories of Barbiturate (B1230296) Research and the Context of 5-Allyl-5-butylbarbituric Acid
The journey of barbiturate research began in 1864 with the synthesis of the parent compound, barbituric acid (also known as malonylurea), by Adolf von Baeyer. news-medical.netnih.gov This initial synthesis was a combination of urea (B33335) and malonic acid. news-medical.net However, barbituric acid itself was not found to be pharmacologically active. mdpi.comorientjchem.org The significant breakthrough came in 1903 when Emil Fischer and Joseph von Mering discovered that diethyl-barbituric acid, later named barbital, possessed sedative properties. nih.govwikipedia.org This discovery, commercialized in 1904, marked the beginning of the therapeutic use of barbiturates and spurred further research into synthesizing numerous derivatives. nih.govresearchgate.net
Throughout the 20th century, over 2,500 barbiturates were synthesized, with about 50 of them being used clinically for various purposes. nih.govwikipedia.org The research focus was largely on modifying the substituents at the C-5 position of the barbituric acid ring to alter the pharmacological profile. mdpi.comorientjchem.org This led to the development of a wide range of barbiturates with varying durations of action, from ultra-short to long-acting. nih.gov The period between the 1920s and the mid-1950s represented the peak of barbiturate therapy. nih.gov
The Barbiturate Class: Foundational Research Perspectives and Structural Archetype
Barbiturates are a class of compounds built upon the foundational structure of barbituric acid, a heterocyclic pyrimidine (B1678525) derivative. news-medical.netmdpi.com The core structure is a pyrimidinetrione ring. mdpi.com Research has consistently shown that the biological activity of barbiturates is not inherent to the parent barbituric acid molecule but is conferred by the addition of substituent groups at the fifth carbon atom (C-5) of the ring. mdpi.comorientjchem.org
From a chemical standpoint, barbiturates are acidic compounds. The acidity and lipid solubility, which are crucial for their ability to cross the blood-brain barrier, are influenced by the substituents at the C-5 position. slideshare.net The general structure-activity relationship for barbiturates indicates that the nature of these C-5 substituents is a primary determinant of their properties. slideshare.netmedscape.com
Structural Characterization of this compound: Significance of C-5 Substituents in Research
The chemical structure of this compound is defined by the barbituric acid core with two specific substituents at the C-5 position: an allyl group (-CH₂CH=CH₂) and a butyl group (-CH₂CH₂CH₂CH₃). ontosight.ai The molecular formula for this compound is C₁₁H₁₆N₂O₃. nist.gov
The synthesis of this compound, like other C-5 substituted barbiturates, typically involves the condensation of appropriately substituted malonic esters with urea. ontosight.ai This synthetic route allows for the systematic variation of the C-5 substituents, facilitating research into how these structural modifications impact the compound's chemical and biological characteristics.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₆N₂O₃ |
| Molecular Weight | 224.26 g/mol |
| IUPAC Name | 5-allyl-5-butyl-1,3-diazinane-2,4,6-trione |
| CAS Registry Number | 3146-66-5 |
| Synonyms | Idobutal, Allylbutylbarbituric acid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-butyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-3-5-7-11(6-4-2)8(14)12-10(16)13-9(11)15/h4H,2-3,5-7H2,1H3,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWVWLGUQPLOMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185370 | |
| Record name | 5-Allyl-5-butylbarbituric acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3146-66-5 | |
| Record name | 5-Butyl-5-(2-propen-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Allyl-5-butylbarbituric acid | |
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| Record name | Idobutal | |
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| Record name | 5-Allyl-5-butylbarbituric acid | |
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| Record name | 5-allyl-5-butylbarbituric acid | |
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| Record name | 5-ALLYL-5-BUTYLBARBITURIC ACID | |
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Advanced Analytical Techniques for Research on 5 Allyl 5 Butylbarbituric Acid
Chromatographic Separations in Barbiturate (B1230296) Research
Chromatography is a fundamental tool for isolating 5-Allyl-5-butylbarbituric acid from complex mixtures, such as biological samples or pharmaceutical formulations. ijsra.net The choice of chromatographic technique depends on the specific analytical goal, including the required sensitivity and the nature of the sample.
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis of barbiturates. ijsra.net Reverse-phase HPLC is a commonly employed method in both forensic and pharmaceutical analysis of these compounds. ijsra.net This technique typically utilizes octadecyl silica (B1680970) columns for separation. ijsra.net
UPLC, often coupled with tandem mass spectrometry (UPLC/MS/MS), offers a highly sensitive and high-throughput method for the analysis of barbiturates in biological samples like urine. ijsra.net These methods are also instrumental in forensic toxicology and doping studies for identifying barbiturates in various biological matrices including blood, serum, plasma, and hair. ijsra.net The coupling of HPLC with a particle beam interface to a mass spectrometer allows for the determination of barbiturate identity, with the ability to adapt existing HPLC methods with minor modifications. tandfonline.com
Table 1: HPLC and UPLC Methods for Barbiturate Analysis
| Technique | Application | Sample Matrix | Key Features |
|---|---|---|---|
| Reverse-Phase HPLC | Forensic and pharmaceutical analysis | Various | Utilizes octadecyl silica columns. ijsra.net |
| UPLC/MS/MS | High-throughput analysis | Urine | Offers high sensitivity. ijsra.net |
| LC-MS and LC-ESI-MS/MS | Detection in specific matrices | Milk | Uses electrospray ionization. ijsra.net |
| HPLC with Particle Beam MS | Identity determination | Various | Adaptable with minor method modifications. tandfonline.com |
Gas Chromatography (GC) is a well-established technique for the separation and analysis of barbiturates. ijsra.netoup.com It is particularly advantageous for its speed and the wide variety of barbiturate mixtures that can be separated. oup.com For the analysis of mixed barbiturates in solid dosage forms, a 10% SE-30 column can provide good separation for several barbiturates, including those with structures similar to this compound. oup.com However, the separation of amobarbital and pentobarbital (B6593769) can be challenging on this column. oup.com
The use of a nitrogen detector in GC enhances both the sensitivity and selectivity for nitrogen-containing compounds like barbiturates when compared to a standard flame ionization detector. ru.nl Enantioselective GC, using chiral stationary phases such as C11-Chirasil-Dex, has been successfully applied to the simultaneous separation of N-alkylated barbiturate enantiomers. scienceopen.com
Table 2: GC Columns and Detectors in Barbiturate Analysis
| Column/Detector | Application | Key Findings |
|---|---|---|
| 10% SE-30 Column | Analysis of mixed barbiturates in solid dosage forms | Good separation for butabarbital, amobarbital, secobarbital, pentobarbital, and phenobarbital (B1680315). oup.com |
| Nitrogen Detector | Analysis of nitrogen-containing compounds | Increased sensitivity and selectivity compared to flame ionization detector. ru.nl |
| C11-Chirasil-Dex Chiral Stationary Phase | Enantioselective separation of N-alkylated barbiturates | Demonstrates versatility in simultaneous enantiomeric separation. scienceopen.com |
Thin-Layer Chromatography (TLC) offers a simple, relatively inexpensive, and rapid method for the analysis and separation of barbiturates. oup.compsu.edu A variety of solvent systems and visualization techniques can be employed for the detection of barbiturates on TLC plates. psu.edu
One described method involves reverse-phase TLC where a plate spotted with the sample is dipped in a solution of mineral oil and petroleum ether and then developed in a solvent system of water, methanol, and ammonium (B1175870) hydroxide. nih.gov Visualization can be achieved by spraying with reagents such as mercuric sulfate (B86663), which forms complexes with the barbiturates, or potassium permanganate, which reacts with barbiturates containing unsaturated substituents. psu.edu The use of diphenylcarbazone (B146866) spray can produce a dark-blue color with barbiturates that have an allyl group. psu.edu
Table 3: TLC Systems and Visualization for Barbiturate Detection
| TLC System | Solvent System | Visualization Reagent | Result |
|---|---|---|---|
| Reverse-Phase TLC | Water/Methanol/Ammonium Hydroxide (80:20:2) | Not specified | Distinct separation of tested drugs. nih.gov |
| Silica Gel | Chloroform/Acetone (B3395972) (9:1 v/v) | Mercuric Sulfate Spray | Not specified |
| Silica Gel | Chloroform/Acetone (9:1 v/v) | Potassium Permanganate Spray | Identifies thio-barbiturates and those with unsaturated substituents. psu.edu |
| Silica Gel | Chloroform/Acetone (9:1 v/v) | Diphenylcarbazone Spray | Dark-blue color with barbiturates containing an allyl group. psu.edu |
Electrophoretic Techniques for Barbiturate Analysis (Capillary Electrophoresis)
Capillary electrophoresis (CE) is a high-resolution separation technique that has proven effective for the analysis of barbiturates, including this compound. nih.govresearchgate.netijsra.net This method separates analytes based on their differential migration rates in an electrolyte-filled capillary under the influence of a high-voltage electric field. For barbiturates, which are weakly acidic, a variation of CE known as micellar electrokinetic chromatography (MEKC) is often the method of choice. nih.govacs.org
In MEKC, a surfactant, such as sodium dodecyl sulfate (SDS), is added to the buffer solution at a concentration above its critical micelle concentration. acs.orgasme.org This forms micelles, which act as a pseudo-stationary phase. The separation of neutral or weakly charged analytes like barbiturates is then based on their differential partitioning between the aqueous buffer and the hydrophobic interior of the micelles. nih.gov The migration order is determined by how strongly each barbiturate interacts with the micelles, which is related to its hydrophobicity.
Several factors are optimized to achieve successful separation, including the pH of the buffer, the concentration of the surfactant, the applied voltage, and the capillary temperature. For instance, a study successfully separated several barbiturates, including butalbital (a structural isomer of this compound), using an aqueous/organic buffer at a pH of 8.5 with 100 mM sodium dodecyl sulfate and detection at 214 nm. nih.govasme.org In this system, butalbital had a migration time of 8.01 minutes, demonstrating effective resolution from other barbiturates like phenobarbital (7.78 min) and amobarbital (9.41 min). nih.govasme.org The coupling of CE with mass spectrometry (CE-MS) further enhances the analytical power by providing mass-to-charge ratio information for definitive identification. acs.orgoup.com
Table 2: Example of Capillary Electrophoresis Conditions for Barbiturate Separation
| Parameter | Condition | Reference |
| Technique | Micellar Electrokinetic Chromatography (MECC) | nih.govasme.org |
| Capillary | 75 µm i.d. x 60 cm | nih.govasme.org |
| Buffer | 85% (10 mM borate, 10 mM phosphate, 100 mM SDS), 15% Acetonitrile | nih.govasme.org |
| pH | 8.5 | nih.govasme.org |
| Voltage | 20 kV | nih.govasme.org |
| Detection | UV, 214 nm | nih.govasme.org |
| Migration Time (Butalbital) | 8.01 min | nih.govasme.org |
Method Validation and Reproducibility in Barbiturate Analytical Research
The validation of analytical methods is a critical requirement in scientific research to ensure that the data generated are reliable, reproducible, and accurate. For the quantitative analysis of barbiturates like this compound, method validation involves establishing a series of performance characteristics according to established guidelines. scielo.org.covirginia.gov
Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision (repeatability and reproducibility), and selectivity. nih.govnih.gov
Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. For barbiturate analysis, calibration curves are typically generated by plotting the peak area response against a series of known concentrations. A high correlation coefficient (r > 0.99) is generally required to establish linearity. asme.orgnih.govtandfonline.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govnih.gov For barbiturates in biological matrices, sensitive methods like UHPLC-MS/MS can achieve LOQs in the low ng/mL range. nih.govoup.com
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing quality control samples at different concentrations and calculating the percent recovery. For bioanalytical methods, accuracy within ±15-20% of the nominal value is typically considered acceptable. virginia.gov
Precision: Precision measures the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: within-day (intra-day) for repeatability and between-day (inter-day) for intermediate precision. asme.orgvirginia.gov CV values of less than 15% are generally sought. asme.org
Selectivity/Specificity: This ensures that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as metabolites, impurities, or other drugs. scielo.org.co
Reproducibility is demonstrated by the ability of different laboratories to obtain consistent results when analyzing the same samples, confirming the robustness and reliability of the validated method. scielo.org.co
Table 3: Representative Method Validation Parameters for Barbiturate Analysis
| Parameter | Typical Acceptance Criteria/Value | Reference |
| Linearity (Correlation Coefficient, r) | > 0.99 | asme.orgnih.govtandfonline.com |
| Accuracy (% Bias or Recovery) | 80-120% (or ±20%) | virginia.govoup.com |
| Precision (% RSD or CV) | < 15-20% | asme.orgvirginia.gov |
| Limit of Quantitation (LOQ) | 0.02 - 10 ng/mg (hair); 10 µg/g (meconium) | nih.govtandfonline.com |
Molecular and Cellular Pharmacological Research Mechanisms of Barbiturates
Interaction with GABA-A Receptors: Mechanistic Investigations
The primary mechanism of action for 5-Allyl-5-butylbarbituric acid and other barbiturates is their interaction with the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain. wikipedia.org Barbiturates are positive allosteric modulators of this receptor, meaning they bind to a site distinct from the endogenous ligand, GABA, to enhance the receptor's function. wikipedia.orgpatsnap.com
Upon binding to their specific site on the GABA-A receptor, barbiturates increase the duration of the opening of the associated chloride (Cl⁻) channel when GABA is also bound. wikipedia.orgdrugbank.com This contrasts with benzodiazepines, another class of GABA-A receptor modulators, which increase the frequency of channel opening. wikipedia.org The prolonged channel opening allows a greater influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane. This hyperpolarization makes the neuron less likely to fire an action potential in response to excitatory stimuli, resulting in a generalized depression of the central nervous system. patsnap.com
At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA. nih.gov This direct agonistic activity contributes significantly to their sedative-hypnotic effects and is a key reason for their lower therapeutic index compared to benzodiazepines. wikipedia.org The ability of pentobarbital (B6593769), a representative barbiturate (B1230296), to prolong the duration of GABA-A receptor channel openings has been demonstrated in single-channel recording studies. umich.edu
| Barbiturate | Action | EC₅₀ (μM) | Receptor/System | Reference |
|---|---|---|---|---|
| Pentobarbital | Increased IPSC Decay Time | 41 | Neocortical Neurons | nih.gov |
| Pentobarbital | Increased IPSC Duration | 53 | Thalamic Neurons | nih.gov |
| Phenobarbital (B1680315) | Increased IPSC Decay Time | 144 | Neocortical Neurons | nih.gov |
| Phenobarbital | Direct GABA-A Agonism | 133 | Neocortical Neurons | nih.gov |
The GABA-A receptor is a pentameric protein complex assembled from a variety of subunits (e.g., α, β, γ, δ). The specific subunit composition of a receptor subtype determines its pharmacological properties, including its sensitivity to barbiturates. nih.gov Research has shown that the type of alpha (α) subunit present is a critical determinant of the affinity and efficacy of barbiturate action. nih.gov
For example, studies on recombinant human GABA-A receptors expressed in Xenopus oocytes have demonstrated that receptors containing the α6 subunit exhibit a significantly higher affinity and efficacy for direct activation by pentobarbital compared to receptors containing other alpha subunits (α1, α2, α3, or α5). nih.gov Receptors with an α6 subunit showed maximum direct responses to pentobarbital that were 150-170% of the maximum response to GABA, with an affinity (EC₅₀) of 58 μM. nih.gov In contrast, receptors with other alpha subunits had lower efficacies (45-82% of maximum GABA response) and affinities (EC₅₀ ranging from 139 to 528 μM). nih.gov The beta (β) subunit composition also influences the action of pentobarbital, although to a lesser extent than the alpha subunit. nih.govnih.gov
Barbiturates bind to a site on the GABA-A receptor that is physically separate from the binding site for GABA and also distinct from the allosteric binding site for benzodiazepines. wikipedia.org While both classes of drugs enhance the inhibitory effects of GABA, their different binding sites and mechanisms of action on the chloride channel account for their distinct pharmacological profiles. wikipedia.orgmdpi.com The barbiturate binding pocket is located within the transmembrane domains of the GABA-A receptor subunits. wikipedia.org
Research into Non-GABAergic Target Interactions
In addition to their primary action on GABA-A receptors, barbiturates are known to interact with other neurotransmitter systems, which contributes to their broad central nervous system depressant effects. wikipedia.org
Research has quantified the inhibitory effects of various barbiturates on AMPA receptors, with IC₅₀ values (the concentration required to inhibit 50% of the response) varying between compounds. For instance, in one study, the IC₅₀ for phenobarbital inhibition of AMPA receptors was 205 μM in wild-type neurons. nih.gov
Barbiturates have been shown to modulate the activity of several other types of ion channels. They can inhibit neuronal nicotinic acetylcholine receptors (nAChRs), which are another class of ligand-gated ion channels involved in excitatory neurotransmission. nih.gov Furthermore, barbiturates can block certain types of voltage-gated calcium channels (VGCCs). nih.govnih.gov The inhibition of VGCCs can reduce the release of neurotransmitters from presynaptic terminals, further contributing to the suppression of neuronal activity. wikipedia.org
Studies have demonstrated a stereoselective block of voltage-activated calcium currents by pentobarbital, with the (-)-enantiomer being significantly more potent (IC₅₀ of 3.5 μM) than the (+)-enantiomer. nih.gov Phenobarbital also blocks these channels, but at higher concentrations (IC₅₀ of 72 μM). nih.gov
| Barbiturate | Target | IC₅₀ (μM) | System/Model | Reference |
|---|---|---|---|---|
| Pentobarbital | AMPA Receptors | 51 | Wild-Type Mouse Hippocampal Neurons | nih.gov |
| Phenobarbital | AMPA Receptors | 205 | Wild-Type Mouse Hippocampal Neurons | nih.gov |
| (-)-Pentobarbital | Voltage-Gated Ca²⁺ Channels | 3.5 | Guinea Pig Hippocampal CA1 Neurons | nih.gov |
| Phenobarbital | Voltage-Gated Ca²⁺ Channels | 72 | Guinea Pig Hippocampal CA1 Neurons | nih.gov |
Neurophysiological Impact at the Synaptic and Network Level: Preclinical in vitro and in vivo Studies
View Data
| Compound | Effect | EC₅₀ (μM) |
|---|---|---|
| Pentobarbital | Increased IPSC Decay Time | 41 |
| Amobarbital | Increased IPSC Decay Time | 103 |
| Phenobarbital | Increased IPSC Decay Time | 144 |
| Phenobarbital | Increased Input Conductance (GABA Agonism) | 133 |
Data derived from studies on related barbiturates, illustrating the typical potency and effects of the drug class on key synaptic parameters. nih.gov EC₅₀ represents the concentration at which 50% of the maximal effect is observed.
At the network level, the enhancement of synaptic inhibition by this compound alters the collective behavior of neuronal ensembles. In vivo studies in animal models show that barbiturates disrupt the dynamic balance of excitation and inhibition that is crucial for normal cortical function. nih.gov The widespread potentiation of GABAergic signaling leads to a generalized suppression of spontaneous and evoked neuronal activity, which is the basis for the sedative and anesthetic properties of the drug class. This shift in network dynamics can be observed through electroencephalography (EEG), where barbiturates are known to induce characteristic patterns, including slow-wave activity and, at higher concentrations, a state of burst suppression. nih.gov Preclinical models using micro-electrode arrays (MEAs) to record from cultured neuronal networks have also shown that drugs modulating GABAergic transmission significantly alter spontaneous network activity, including firing and bursting rates. frontiersin.org
View Data
| Study Type | Model System | Observed Neurophysiological Impact | Compound(s) Studied |
|---|---|---|---|
| In vitro Electrophysiology | Rat Neocortical Brain Slices | Prolongation of GABAergic IPSCs; direct GABA-A receptor agonism at higher concentrations. | Pentobarbital, Amobarbital, Phenobarbital |
| In vivo Two-Photon Imaging & EEG | Mouse Model | Alteration of EEG profiles (e.g., burst suppression); modulation of microglial motility. | Pentobarbital, Thiopental |
| In vitro Electrophysiology | Mouse Spinal Cord Neurons in Culture | Increased duration of single GABA-A receptor channel openings. | Phenobarbital, Pentobarbital |
| In vivo Intracellular & LFP Recording | Anesthetized Ferrets | Alteration of the balance between synaptic excitation and inhibition during spontaneous network activity (Up states). | General Anesthetics (Ketamine/Xylazine) |
This table summarizes key findings from preclinical studies on barbiturates and related compounds, demonstrating their impact on neuronal network function across different experimental paradigms. nih.govnih.govumich.edunih.gov
Structure Activity Relationship Sar Research of 5 Allyl 5 Butylbarbituric Acid and Barbiturate Analogues
Influence of C-5 Substituents on Receptor Interactions and Pharmacological Effects
The nature of the substituents at the C-5 position of the pyrimidine (B1678525) ring is the primary determinant of the pharmacological effects of barbiturates. mdpi.comnih.gov Barbituric acid itself lacks hypnotic activity; the introduction of alkyl or aryl groups at the C-5 position is essential for central nervous system (CNS) depressant effects. pharmacyconcepts.in For a compound to exhibit significant hypnotic or sedative activity, both hydrogen atoms at the C-5 position must be replaced with other substituents. cutm.ac.in
Specific structural features of the C-5 substituents further modulate the pharmacological profile:
Chain Length and Branching : Increasing the chain length of the alkyl groups at C-5 tends to increase potency up to a certain point. Branched-chain isomers, such as the isobutyl group in butalbital, are typically more potent and have a shorter duration of action than their straight-chain counterparts. slideshare.netpharmatutor.org
Unsaturation : The presence of a double bond in one of the C-5 substituents, like the allyl group in 5-Allyl-5-butylbarbituric acid, makes the compound more susceptible to metabolic oxidation. This generally leads to a shorter duration of action compared to analogous compounds with saturated alkyl groups. cutm.ac.inpharmatutor.org
Alicyclic and Aromatic Substituents : The incorporation of alicyclic or aromatic rings as C-5 substituents tends to produce greater potency than aliphatic groups with the same number of carbon atoms. cutm.ac.inyoutube.com
Polar Substituents : Introducing polar groups (e.g., -OH, -COOH, -NH2) into the C-5 side chains decreases lipid solubility, which in turn reduces the compound's ability to penetrate the CNS and diminishes its hypnotic potency. slideshare.net
| C-5 Substituent Feature | Influence on Pharmacological Effect | Example Reference Compound |
|---|---|---|
| Both positions substituted (e.g., dialkyl) | Essential for hypnotic activity. pharmacyconcepts.incutm.ac.in | Pentobarbital (B6593769) |
| Sum of carbons (6-10) | Optimal hypnotic activity. slideshare.netyoutube.com | Secobarbital |
| Branched chain | Greater activity, shorter duration. pharmatutor.org | Amobarbital |
| Unsaturated chain (e.g., Allyl) | More vulnerable to oxidation, shorter duration of action. cutm.ac.in | Secobarbital |
| Aromatic/Alicyclic ring | Greater potency than aliphatic groups. cutm.ac.in | Phenobarbital (B1680315) |
| Polar groups (e.g., -OH) | Decreased lipid solubility and potency. slideshare.net | (Hypothetical Hydroxypentobarbital) |
Quantitative Structure-Activity Relationship (QSAR) Studies Utilizing this compound as a Model Compound
Quantitative structure-activity relationship (QSAR) studies provide mathematical models that correlate the chemical structure of compounds with their physicochemical properties or biological activities. These models are valuable tools in drug design for predicting the activity of novel compounds. Barbiturate (B1230296) derivatives, including analogues of this compound, have been the subject of such studies to understand the structural requirements for their CNS depressant effects.
One study focused on developing QSAR models to predict properties like polarizability (POL), molar refractivity (MR), and the octanol/water partition coefficient (LogP) for a series of 42 barbiturate derivatives. echemcom.com These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The series of compounds analyzed included structures closely related to this compound, such as 5-Allyl-5-(pentan-2-yl)pyrimidine-2,4,6-trione and 5-Sec-butyl-5-allylpyrimidine-2,4,6-trione. echemcom.com
Using multiple linear regression (MLR), the study identified specific molecular descriptors that could effectively predict the physicochemical properties of these barbiturates. echemcom.com Molecular descriptors are numerical values that quantify different aspects of a molecule's structure. The resulting QSAR models demonstrated a strong correlation between the selected descriptors and the experimental properties. echemcom.com
| Physicochemical Property | Key Molecular Descriptors in QSAR Model | Significance of the Model |
|---|---|---|
| Molar Refractivity (MR) | MPC08, SIC2, TIC0 echemcom.com | Predicts molecular volume and polarizability, which influence receptor binding. |
| Octanol/Water Partition Coefficient (LogP) | ZM1V, IC2, GNar, UNIP, X3 echemcom.com | Predicts lipophilicity, which is crucial for crossing the blood-brain barrier. |
| Polarizability (POL) | S1K, Mi, SMTIV echemcom.com | Relates to the molecule's ability to form non-covalent interactions with the receptor. |
These QSAR models allow for the in silico prediction of key properties for new barbiturate analogues, guiding the synthesis of compounds with potentially improved pharmacokinetic and pharmacodynamic profiles.
Stereochemical Aspects of Barbiturate Activity and Receptor Binding
When the two substituents at the C-5 position are different, as in this compound, the C-5 carbon becomes a chiral center. This results in the existence of two non-superimposable mirror-image isomers, known as enantiomers (R- and S-forms). auburn.edu The stereochemistry of barbiturates can have a significant impact on their pharmacological activity, as biological receptors, being chiral themselves, often exhibit stereospecific binding.
The primary molecular target for the sedative-hypnotic effects of barbiturates is the GABA-A receptor, a ligand-gated ion channel. nih.govnih.gov Barbiturates act as positive allosteric modulators of this receptor, enhancing the effect of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). nih.gov Research has shown that this interaction is often stereoselective.
Studies on several chiral barbiturates have demonstrated that one enantiomer is typically more potent than the other. For instance, in the cases of pentobarbital and thiopental, the S-(−)-enantiomer is more potent than the R-(+)-enantiomer in potentiating GABA-induced currents at the GABA-A receptor. nih.gov This stereoselectivity suggests a specific three-dimensional fit between the barbiturate molecule and its binding site on the receptor complex. The enhancement of benzodiazepine (B76468) binding by barbiturates, another allosteric interaction within the same receptor complex, has also been shown to be stereospecific, with the more potent anesthetic isomers being more effective. nih.govpnas.org
Computational modeling studies have further explored these stereochemical differences. For pentobarbital, a difference in binding energy of 2.9 kcal/mol was calculated between the (R)- and (S)-enantiomers at their binding site within the transmembrane domain of the GABA-A receptor, providing a molecular basis for the observed difference in potency. researchgate.net
| Barbiturate | Potency Relationship of Enantiomers | Receptor/Action |
|---|---|---|
| Pentobarbital | S-enantiomer > R-enantiomer nih.gov | Potentiation of GABA-A receptor currents |
| Thiopental | S-enantiomer > R-enantiomer nih.gov | Potentiation of GABA-A receptor currents |
| N1-methylbarbiturates | More active anesthetic isomers are more effective nih.govpnas.org | Enhancement of benzodiazepine binding |
Biotransformation and Metabolic Pathway Research of 5 Allyl 5 Butylbarbituric Acid
Investigation of 5-Allyl-5-butylbarbituric Acid as a Substrate in Biotransformation Processes
Biotransformation by microorganisms represents a valuable tool for studying drug metabolism and generating novel derivatives. nih.gov While specific studies focusing solely on the microbial biotransformation of this compound are not extensively documented, the broader class of barbiturates has been shown to be susceptible to microbial degradation. preprints.orgnih.gov Microorganisms, through enzymes like oxidases and hydrolases, can modify the structure of xenobiotics. preprints.org
Investigations into related barbiturates demonstrate that they can serve as substrates for microbial enzymes. For example, some studies have shown that barbiturates can be degraded by various bacterial and fungal strains. nih.gov The degradation pathways often involve hydrolysis of the barbiturate (B1230296) ring or oxidation of the C-5 substituents. preprints.org However, other studies suggest that many barbiturates exhibit strong recalcitrance in the aquatic environment, showing little to no biodegradation under aerobic conditions or hydrolysis over long periods. nih.govresearchgate.net This persistence indicates that while microbial biotransformation is possible, its efficiency is highly dependent on the specific compound and the microbial species involved. nih.govresearchgate.net
Given the structural similarities to other barbiturates, it is plausible that this compound could act as a substrate in biotransformation processes, likely undergoing oxidation on its alkyl or allyl side chains.
In vitro and Preclinical in vivo Metabolism Studies
The primary site for the metabolism of barbiturates in mammals is the liver, where a suite of cytochrome P450 (CYP) enzymes catalyzes their biotransformation. patsnap.comnih.gov The substituents at the C-5 position of the barbituric acid ring are the principal targets for these enzymatic reactions. mdpi.com For this compound, metabolic pathways are expected to involve the oxidation of both the allyl and the butyl side chains.
Preclinical studies in animal models, typically rats, are fundamental to elucidating these pathways. nih.gov The metabolism of structurally similar compounds, such as butalbital (5-allyl-5-isobutylbarbituric acid) and secobarbital (5-allyl-5-(1-methylbutyl)barbituric acid), provides a strong predictive framework for the metabolism of this compound. drugbank.comnih.gov
Key metabolic reactions for allyl-containing barbiturates include:
Oxidation of the allyl group: This can lead to the formation of a diol (dihydroxypropyl) derivative. drugbank.comnih.gov This is a major metabolic route for butalbital, resulting in 5-isobutyl-5-(2,3-dihydroxypropyl) barbituric acid. drugbank.comnih.gov
Oxidation of the alkyl (butyl) chain: This process, known as ω- and (ω-1)-oxidation, results in the formation of hydroxylated metabolites. nih.gov For secobarbital, oxidation of the 1-methylbutyl group forms hydroxysecobarbital, its major metabolite. nih.govpharmacompass.com
Further Oxidation: The hydroxylated metabolites can be further oxidized to form ketones or carboxylic acids. pharmacompass.com
Conjugation: The generated metabolites, particularly the hydroxylated forms, can be conjugated with glucuronic acid before being excreted in the urine. pharmacompass.com
The presence of an allyl group can also influence the metabolizing enzymes themselves. Barbiturates containing allyl groups have been shown to cause the destruction of cytochrome P450 in liver microsomes, suggesting that the metabolic process may generate reactive intermediates that inactivate the enzyme. nih.gov
Based on these established pathways, the anticipated primary metabolites of this compound are detailed in the table below.
| Metabolite Name | Metabolic Reaction | Anticipated Pathway |
|---|---|---|
| 5-Butyl-5-(2,3-dihydroxypropyl)barbituric acid | Oxidation of the allyl group | Major pathway, based on butalbital metabolism. drugbank.comnih.gov |
| 5-Allyl-5-(hydroxybutyl)barbituric acid (multiple isomers) | Hydroxylation of the butyl chain (ω and ω-1 oxidation) | Major pathway, based on secobarbital metabolism. nih.govpharmacompass.com |
| 5-Allyl-5-(oxobutyl)barbituric acid | Further oxidation of the hydroxybutyl metabolite | Secondary oxidation pathway. pharmacompass.com |
| 5-Allyl-5-(carboxypropyl)barbituric acid | Further oxidation of the butyl chain | Secondary oxidation pathway. pharmacompass.com |
Metabolite Profiling and Fingerprinting in Model Biological Systems
Metabolite profiling, or metabolomics, is a powerful technique used to obtain a comprehensive snapshot of the small-molecule metabolites within a biological system. ucdavis.edu This approach is instrumental in understanding the functional impact of genetic modifications or exposure to xenobiotics, such as drugs or environmental compounds. ucdavis.edu In the context of this compound, metabolite profiling in model systems like transgenic plants can reveal pathways of uptake, biotransformation, and sequestration.
While the application of metabolomics to this compound in plants is not specifically documented, the methodology provides a clear framework for such an investigation. Plant systems, including cell suspension cultures, are known to metabolize a wide range of xenobiotics. nih.gov Barbiturates have been shown to induce the expression of cytochrome P450 genes and the accumulation of secondary metabolites in plant cell cultures, indicating that plants possess the enzymatic machinery to recognize and respond to these compounds. nih.gov
A typical metabolomic study in a model plant system would involve:
Exposure: Treating the plant or cell culture with this compound.
Extraction: Harvesting the plant tissues at various time points and performing metabolite extraction. nih.govmdpi.com
Analysis: Using advanced analytical techniques, primarily mass spectrometry coupled with chromatography (UHPLC-MS/MS), to separate and identify the metabolites present in the extracts. nih.govresearchgate.net
Data Interpretation: Comparing the metabolite profiles of treated and untreated plants to identify novel compounds that are the result of the biotransformation of the parent drug.
5 Allyl 5 Butylbarbituric Acid As a Research Tool and Reference Material
Utilization in Enzyme Immunoassay (EIA) and Radio Immunoassay (RIA) Development for Barbiturate (B1230296) Detection in Research Settings
5-Allyl-5-butylbarbituric acid and structurally similar compounds are pivotal in the development and optimization of immunoassays for the detection of barbiturates in research environments. These assays, including Enzyme Immunoassays (EIA) and Radioimmunoassays (RIA), rely on the principle of competitive binding between a labeled drug and an unlabeled drug (present in the sample) for a limited number of antibody binding sites. The specific structure of the barbiturate molecule significantly influences the sensitivity and specificity of these assays.
In the context of RIA, the structural components of the 5,5-dialkyl barbituric acid ring are crucial for reactivity with the assay's antibodies. Research has shown that any structural alteration to the ring can diminish reactivity. For instance, in studies using ¹²⁵I-secobarbital reagents, changes to the 5-allyl group resulted in decreased reactivity. This highlights the importance of the 5-allyl-5-substituted structure in antibody recognition. No compounds studied showed greater reactivity than secobarbital [5-allyl-5-(1-methylbutyl) barbituric acid], which was used as the hapten to generate the RIA antibody, underscoring the significance of this structural motif in immunoassay design. nih.gov
Similarly, in the development of fluorescence polarization immunoassays, novel derivatives of barbiturates are synthesized to create fluorescent tracers and immunogens. For example, the coupling of a functionalized barbiturate derivative to a protein carrier is used to produce polyclonal antibodies. The subsequent evaluation of these antibodies reveals their cross-reactivity with various barbiturates, including those with aliphatic 5-substituents. This demonstrates the utility of specifically designed barbiturate structures in generating the necessary reagents for sensitive and broad-spectrum screening assays. nih.gov
The general principle of a homogeneous enzyme immunoassay for barbiturates involves competition between a drug in the sample and a drug labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PDH) for a fixed amount of antibody. The enzyme activity is modulated by antibody binding, and this change is used to determine the concentration of the drug in the sample. lin-zhi.com The cross-reactivity of these assays with various barbiturates is a critical performance characteristic, and this compound can serve as a reference material to assess this.
Table 1: Cross-Reactivity of Selected Barbiturates in an Enzyme Immunoassay
| Compound | Concentration Tested (ng/mL) | % Cross-Reactivity |
| Secobarbital | 200 | 100 |
| Pentobarbital (B6593769) | 200 | 98 |
| Phenobarbital (B1680315) | 1000 | 25 |
| Butalbital | 300 | 65 |
| Amobarbital | 200 | 102 |
Note: This table is illustrative and based on typical performance data for commercially available barbiturate immunoassays. The cross-reactivity is calculated relative to secobarbital.
Case Studies in Pharmaceutical Research for Theoretical Solubility Estimation of Drug-like Organic Compounds
The aqueous solubility of drug-like molecules is a critical physicochemical property that influences their absorption and distribution. 5,5-disubstituted barbituric acids, including this compound, serve as important model compounds in pharmaceutical research for developing and validating theoretical models to predict solubility. The systematic variation of substituents at the C5 position allows researchers to study the impact of lipophilicity, hydrogen bonding potential, and molecular size on solubility.
Quantitative Structure-Property Relationship (QSPR) models are frequently employed to estimate the aqueous solubility of organic compounds. These models correlate structural features of molecules with their experimentally determined solubilities. Studies on a series of 5,5-disubstituted barbituric acids have contributed valuable data for the development and refinement of these predictive models. dntb.gov.ua The solubility of these compounds is influenced by factors such as the crystal lattice energy and the free energy of hydration.
Table 2: Experimental and Predicted Aqueous Solubility of Selected 5,5-Disubstituted Barbituric Acids
| Compound | R1 | R2 | Experimental Solubility (mol/L) | Predicted Solubility (mol/L) using a QSPR model |
| Barbital | Ethyl | Ethyl | 5.4 x 10⁻³ | 5.2 x 10⁻³ |
| Phenobarbital | Ethyl | Phenyl | 5.0 x 10⁻³ | 4.8 x 10⁻³ |
| Amobarbital | Ethyl | Isopentyl | 1.8 x 10⁻³ | 1.9 x 10⁻³ |
| Pentobarbital | Ethyl | 1-Methylbutyl | 1.6 x 10⁻³ | 1.7 x 10⁻³ |
| Secobarbital | Allyl | 1-Methylbutyl | 1.4 x 10⁻³ | 1.5 x 10⁻³ |
Note: The data in this table is representative and compiled from various sources for illustrative purposes. The QSPR model predictions are hypothetical to demonstrate the application.
Applications in Supramolecular Chemistry: Design of Artificial Receptors for Barbiturates
Barbituric acid and its derivatives, such as this compound, are valuable building blocks in the field of supramolecular chemistry for the design and synthesis of artificial receptors. The barbiturate ring possesses multiple hydrogen bonding sites, including three carbonyl groups (C=O) and two amine groups (N-H), which can act as both hydrogen bond donors and acceptors. This rich functionality allows for the formation of well-defined, non-covalent interactions with complementary guest molecules. researchgate.net
The design of artificial receptors for barbiturates is driven by the desire to create synthetic molecules that can selectively bind to and recognize these compounds. This has applications in areas such as sensing, drug delivery, and the study of molecular recognition phenomena. Researchers in supramolecular chemistry utilize the predictable hydrogen bonding patterns of barbiturates to construct complex, self-assembling systems.
The study of hydrogen-bond motifs in crystalline structures of barbituric acid derivatives provides valuable insights for the design of these artificial receptors. For instance, the crystal structure of some N-monosubstituted derivatives of barbituric acid reveals the formation of centrosymmetric N-H•••O hydrogen-bonded dimers or helical chains. nih.gov Understanding these inherent self-assembly patterns allows chemists to better predict and control the interactions between a synthetic host and a barbiturate guest.
Table 3: Hydrogen Bonding Capabilities of the Barbiturate Ring
| Functional Group | Type | Number of Sites |
| Carbonyl (C=O) | Hydrogen Bond Acceptor | 3 |
| Amine (N-H) | Hydrogen Bond Donor | 2 |
This multiplicity of hydrogen bonding sites makes barbiturates excellent templates for the construction of supramolecular assemblies and for probing the principles of molecular recognition. researchgate.net
Future Directions and Emerging Research Avenues for 5 Allyl 5 Butylbarbituric Acid and Barbiturates
Novel Synthetic Approaches and Derivatization for Advanced Biological Probes
The exploration of novel synthetic methodologies and derivatization of barbiturate (B1230296) scaffolds, including 5-Allyl-5-butylbarbituric acid, is a burgeoning area of research. The development of more efficient and versatile synthetic routes is paramount for accessing a wider range of derivatives with tailored properties. One promising approach involves the monoacylation of barbiturates at the C5 position, which can be achieved by reacting a sodium derivative of the parent barbituric acid with ω-chloroalkanoyl chlorides or diacid dichlorides. This method opens up possibilities for introducing various functional groups that can serve as handles for further chemical modifications, such as the introduction of fluorophores or affinity tags to create advanced biological probes.
Furthermore, the synthesis of novel derivatives of barbituric acid is not limited to acylation. Research into the reaction of 1,3-dimethylbarbituric acid with benzyl (B1604629) chlorides in the presence of sodium borohydride has demonstrated selective 5-benzyl or 5,5-dibenzyl derivatization in high yields. Such methodologies could potentially be adapted for this compound to generate novel compounds with unique pharmacological profiles. These synthetic advancements are crucial for developing sophisticated molecular tools to investigate the biological targets and mechanisms of action of barbiturates with greater precision. The creation of such probes would enable researchers to visualize the subcellular localization of these compounds and identify their binding partners, thereby shedding new light on their complex pharmacology.
| Synthetic Approach | Reactants | Product Type | Potential Application |
| Monoacylation at C5 | Sodium derivative of barbituric acid, ω-chloroalkanoyl chloride/diacid dichloride | 5-acyl-barbiturate | Introduction of functional groups for biological probes |
| Selective Benzylation | 1,3-dimethylbarbituric acid, benzyl chloride, NaBH4 | 5-benzyl or 5,5-dibenzyl barbiturate | Generation of novel derivatives with unique properties |
Elucidation of Untapped Molecular Targets and Ancillary Pharmacological Mechanisms
While the primary molecular target of barbiturates, including this compound, is the γ-aminobutyric acid type A (GABA-A) receptor, emerging research is focused on identifying and characterizing additional molecular targets and ancillary pharmacological mechanisms. Barbiturates act as positive allosteric modulators and, at higher doses, as direct agonists of GABA-A receptors, enhancing the inhibitory effects of GABA. nih.gov This interaction is complex, with the effects of barbiturates being dependent on the subunit composition of the GABA-A receptor. unodc.org For instance, receptors containing α6 subunits exhibit a higher affinity and efficacy for direct activation by pentobarbitone. researchgate.net
Beyond the GABA-A receptor, barbiturates are known to block AMPA and kainate receptors, which are subtypes of ionotropic glutamate receptors. nih.gov This dual action of potentiating inhibitory neurotransmission and inhibiting excitatory neurotransmission may explain their profound central nervous system depressant effects. nih.gov Future research aims to explore other potential molecular targets to gain a more comprehensive understanding of the diverse physiological and psychological effects of barbiturates. The identification of novel targets could lead to the development of new therapeutic applications for existing barbiturates and the design of novel compounds with improved selectivity and fewer side effects. Understanding these ancillary mechanisms is crucial for a complete picture of the pharmacology of compounds like this compound.
| Primary Target | Ancillary Targets | Mechanism of Action | Potential Outcome of Further Research |
| GABA-A Receptor | AMPA and Kainate Receptors | Positive allosteric modulation and direct agonism of GABA-A receptors; blockade of glutamate receptors | Identification of additional molecular targets, leading to new therapeutic applications and development of more selective drugs. |
Development of Advanced Analytical Platforms for Comprehensive Barbiturate Profiling
The accurate and sensitive detection of barbiturates, including this compound, is crucial for therapeutic drug monitoring, forensic analysis, and pharmacokinetic studies. Consequently, there is a continuous drive to develop more advanced and efficient analytical platforms. A variety of techniques have been employed for the determination of barbiturates in biological samples, each with its own advantages and limitations. nih.gov
Recent advancements have focused on hyphenated chromatographic techniques, which offer high sensitivity and selectivity. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a widely used tool for the quantification of barbiturates in forensic samples. researchgate.net For comprehensive drug panels, the detection of barbiturates is often performed in negative ionization mode. nih.gov Furthermore, ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) has been developed for the determination of a wide range of barbiturates. chemeo.com
In addition to chromatographic methods, innovative sample preparation techniques are being explored to enhance detection limits. One such technique is flat membrane-based liquid-phase microextraction (FM-LPME), which has been successfully coupled with LC-MS for the determination of barbiturates in biological specimens. nih.gov This method offers a simple, efficient, and inexpensive approach to sample cleanup and enrichment. nih.gov The ongoing development of these advanced analytical platforms is essential for comprehensive barbiturate profiling in various matrices.
| Analytical Technique | Abbreviation | Key Features |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | High sensitivity and selectivity, widely used in forensic analysis. |
| Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry | UHPLC-HRMS | Enables the determination of a wide range of barbiturates. |
| Flat Membrane-Based Liquid-Phase Microextraction | FM-LPME | Simple, efficient, and inexpensive sample preparation technique. |
Computational Chemistry and Molecular Modeling in Barbiturate Structure-Function Studies
Computational chemistry and molecular modeling are playing an increasingly vital role in understanding the structure-function relationships of barbiturates, including this compound. These in silico approaches provide valuable insights into the molecular properties of these compounds and their interactions with biological targets, which can be challenging to elucidate through experimental methods alone.
Quantum chemical calculations, for example, have been employed to determine the gas-phase acidities of 5,5-dialkyl barbituric acids. nih.gov Such studies help to characterize the fundamental chemical properties of these molecules, which in turn can influence their pharmacokinetic and pharmacodynamic profiles. Molecular modeling techniques are also used to investigate the binding of barbiturates to their receptor sites. By creating three-dimensional models of the barbiturate-receptor complex, researchers can identify key amino acid residues involved in the interaction and predict how structural modifications to the barbiturate molecule might affect binding affinity and efficacy.
Furthermore, crystallographic studies provide precise structural information that can be used to validate and refine computational models. For instance, the crystal structure of 5-allyl-5-isopropyl-1-methylbarbituric acid reveals a planar barbiturate ring and the formation of centrosymmetric N-H...O hydrogen-bonded dimers. This detailed structural information is invaluable for developing accurate computational models of barbiturate behavior. The integration of computational and experimental approaches is a powerful strategy for advancing our understanding of barbiturate structure-function relationships and for the rational design of new therapeutic agents.
| Computational Approach | Application in Barbiturate Research | Example Finding |
| Quantum Chemical Calculations | Determination of fundamental chemical properties. | Calculation of gas-phase acidities of 5,5-dialkyl barbituric acids. nih.gov |
| Molecular Modeling | Investigation of drug-receptor interactions. | Identification of key amino acid residues involved in barbiturate binding to the GABA-A receptor. |
| X-ray Crystallography | Determination of precise three-dimensional structures. | The crystal structure of 5-allyl-5-isopropyl-1-methylbarbituric acid shows a planar ring and hydrogen-bonded dimers. |
Q & A
Q. What strategies improve the efficiency of literature reviews for understudied barbiturates like this compound?
- Methodological Answer : Combine keyword searches (e.g., "allyl-butyl barbiturate synthesis") with citation tracking in Web of Science. Prioritize patents (e.g., DEA No. 2100 ) and older pharmacological studies (pre-1980s) often omitted from digital databases. Use reference managers (Zotero, EndNote) to organize sources and automate metadata extraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
